1,3-Bis-(4-amino-2-trifluoromethylphenoxy) benzene
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Overview
Description
1,3-Bis-(4-amino-2-trifluoromethylphenoxy) benzene is a fluorinated diamine compound known for its unique chemical structure and properties. This compound is characterized by the presence of two trifluoromethyl groups and two amino groups attached to a benzene ring through ether linkages. It is widely used as a building block in the synthesis of high-performance polymers, particularly polyimides, due to its excellent thermal stability, mechanical strength, and insulating properties .
Preparation Methods
The synthesis of 1,3-Bis-(4-amino-2-trifluoromethylphenoxy) benzene typically involves a nucleophilic substitution reaction. One common method includes the reaction of resorcinol with 2-chloro-5-nitrobenzotrifluoride, followed by catalytic reduction using hydrogen gas and palladium on carbon (Pd/C) as a catalyst . The reaction conditions are carefully controlled to ensure high yield and purity of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency .
Chemical Reactions Analysis
1,3-Bis-(4-amino-2-trifluoromethylphenoxy) benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones.
Reduction: The nitro groups in the precursor can be reduced to amino groups using hydrogen gas and Pd/C catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups. Common reagents used in these reactions include hydrogen gas, Pd/C, and various organic solvents.
Scientific Research Applications
1,3-Bis-(4-amino-2-trifluoromethylphenoxy) benzene has a wide range of scientific research applications:
Biology: The compound’s derivatives are studied for their potential use in drug delivery systems and biomedical applications.
Medicine: Research is ongoing to explore its potential as a component in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of 1,3-Bis-(4-amino-2-trifluoromethylphenoxy) benzene primarily involves its ability to form strong intermolecular interactions due to the presence of amino and trifluoromethyl groups. These interactions contribute to the compound’s high thermal stability and mechanical strength. The molecular targets and pathways involved in its action are related to its role as a building block in polymer synthesis, where it enhances the properties of the resulting materials .
Comparison with Similar Compounds
1,3-Bis-(4-amino-2-trifluoromethylphenoxy) benzene can be compared with other similar compounds, such as:
1,4-Bis-(4-amino-2-trifluoromethylphenoxy) benzene: This compound has a similar structure but with different positional isomerism, leading to variations in its properties and applications.
2’-Methyl-1,4-Bis-(4-amino-2-trifluoromethylphenoxy) benzene: This compound includes a methyl group, which can affect its solubility and reactivity. The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct properties suitable for specialized applications.
Properties
Molecular Formula |
C20H14F6N2O2 |
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Molecular Weight |
428.3 g/mol |
IUPAC Name |
4-[3-[4-amino-2-(trifluoromethyl)phenoxy]phenoxy]-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C20H14F6N2O2/c21-19(22,23)15-8-11(27)4-6-17(15)29-13-2-1-3-14(10-13)30-18-7-5-12(28)9-16(18)20(24,25)26/h1-10H,27-28H2 |
InChI Key |
PGGDRKNQBAILPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=C(C=C2)N)C(F)(F)F)OC3=C(C=C(C=C3)N)C(F)(F)F |
Origin of Product |
United States |
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